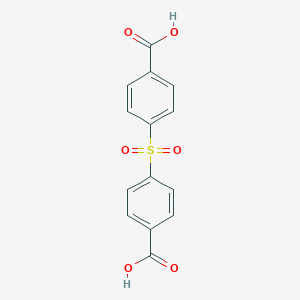

4,4'-Sulfonyldibenzoic acid

Descripción general

Descripción

4,4’-Sulfonyldibenzoic acid: is a white crystalline solid with the chemical formula C14H10O6S and a molecular weight of 306.29 g/mol . It is soluble in hot water and organic solvents such as alcohol and ether . This compound is known for its excellent thermal and chemical stability, making it a valuable intermediate in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,4’-Sulfonyldibenzoic acid can be synthesized through the oxidation of esters derived from hydroquinone and sulfuric acid . The process involves esterification of hydroquinone with sulfuric acid to form the corresponding ester, followed by oxidation under suitable conditions to yield 4,4’-Sulfonyldibenzoic acid .

Industrial Production Methods: In industrial settings, the production of 4,4’-Sulfonyldibenzoic acid typically involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 4,4’-Sulfonyldibenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: It can be reduced to form different derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Further oxidized sulfone derivatives.

Reduction: Reduced forms of the sulfone group.

Substitution: Substituted aromatic compounds with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: 4,4’-Sulfonyldibenzoic acid is used as an intermediate in the synthesis of high-temperature dyes and polymers . It is also employed in the preparation of organic photonic materials and as a catalyst carrier in polymerization reactions .

Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s stability and reactivity make it a potential candidate for developing new pharmaceuticals and biologically active molecules .

Industry: In the industrial sector, 4,4’-Sulfonyldibenzoic acid is utilized in the production of high-performance materials, including advanced polymers and resins . Its role as a dye intermediate is particularly significant in the textile industry .

Mecanismo De Acción

The mechanism of action of 4,4’-Sulfonyldibenzoic acid primarily involves its reactivity as a sulfone compound. The sulfone group can participate in various chemical reactions, including nucleophilic and electrophilic attacks, due to its electron-withdrawing nature . This reactivity allows the compound to act as an intermediate in synthesizing more complex molecules and materials .

Comparación Con Compuestos Similares

- Diphenyl sulfone 4,4’-dicarboxylic acid

- Biphenyl-4,4’-dicarboxylic acid

- 4,4’-Oxybis(benzoic acid)

- Terephthalic acid

Uniqueness: 4,4’-Sulfonyldibenzoic acid stands out due to its sulfone group, which imparts unique thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials and intermediates .

Actividad Biológica

4,4'-Sulfonyldibenzoic acid (H₂sdba) is a sulfonic acid derivative with significant potential in various biological applications. Its unique structure, featuring two carboxylic acid groups and a sulfonyl moiety, allows it to interact with biological systems in diverse ways. This article reviews the biological activity of H₂sdba, focusing on its antimicrobial properties, coordination chemistry, and potential applications in drug delivery and materials science.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₀O₆S and a molecular weight of 306.29 g/mol. It is characterized by the following structural features:

- Carboxylic Groups : Two –COOH groups that can participate in hydrogen bonding and coordination with metal ions.

- Sulfonyl Group : The –SO₂– group enhances solubility and reactivity.

The compound has a melting point greater than 350 °C, indicating its thermal stability .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of H₂sdba when used as a ligand in coordination polymers. For instance, silver(I) and copper(II) coordination polymers synthesized using H₂sdba demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Table 1: Antibacterial Activity of Coordination Polymers Containing H₂sdba

| Polymer Type | Metal Ion | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|---|

| BioCP 1 | Ag(I) | E. coli | 20 |

| BioCP 2 | Cu(II) | Pseudomonas aeruginosa | 18 |

| BioCP 1 | Ag(I) | S. aureus | 22 |

| BioCP 2 | Cu(II) | S. epidermidis | 19 |

These coordination polymers showed a remarkable capacity to inhibit biofilm formation, which is critical in preventing chronic infections . The mechanism of action is thought to involve the interaction of metal ions with bacterial DNA and proteins, leading to cell death through oxidative stress and structural damage .

Coordination Chemistry

The ability of H₂sdba to act as a bidentate ligand allows it to form stable complexes with various metal ions. This property has been exploited in the synthesis of mixed-ligand coordination polymers that exhibit luminescent properties and proton conductivity. For example, a zinc coordination polymer incorporating H₂sdba and another ligand demonstrated enhanced proton conduction capabilities, making it suitable for applications in fuel cells .

Table 2: Properties of Coordination Polymers with H₂sdba

| Polymer Composition | Proton Conductivity (S/cm) | Luminescence |

|---|---|---|

| Zn-H₂sdba-1,3-bis(2-methyl-1-imidazolyl)benzene | Yes | |

| Co-H₂sdba | Moderate |

These polymers not only showcase the versatility of H₂sdba in coordination chemistry but also highlight its potential applications in energy conversion technologies.

Case Studies

- Antibacterial Applications : A study demonstrated that biopolymer films doped with silver(I)-H₂sdba complexes exhibited up to 99.99999% inhibition of biofilm formation by Staphylococcus epidermidis. This finding suggests that these materials could be developed for use in medical devices to prevent infections .

- Proton Conductivity : Research on zinc-based coordination polymers containing H₂sdba revealed significant enhancements in proton conductivity compared to traditional materials. This characteristic is essential for developing efficient proton exchange membranes for fuel cells .

Propiedades

IUPAC Name |

4-(4-carboxyphenyl)sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJQLYOMPSJVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279360 | |

| Record name | 4,4'-Sulfonyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2449-35-6 | |

| Record name | 2449-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Sulfonyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dicarboxydiphenyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of 4,4'-sulfonyldibenzoic acid?

A1: The molecular formula of this compound is C14H10O6S, and its molecular weight is 306.31 g/mol. []

Q2: What is the spatial arrangement of the phthalic fragments in this compound?

A2: In the solid state, the two phthalic fragments in this compound adopt a dihedral angle of 76.41 (10) degrees. The molecule itself lies on a mirror plane. []

Q3: How does the incorporation of this compound influence the thermal stability of polymers?

A3: Polyamides synthesized using this compound exhibit high glass transition temperatures (Tg) and good thermal stability. For instance, polyamides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene and this compound demonstrate Tg values between 203-268°C and maintain their integrity up to 450°C in both nitrogen and air atmospheres. [] Similarly, polyamides derived from 1,4‐bis(4‐aminophenoxy)‐2,5‐di‐tert‐butylbenzene exhibit Tg values between 253 and 276 °C and begin to decompose above 400 °C. []

Q4: Can this compound be used to create water-stable MOFs?

A4: Yes, this compound has been successfully incorporated into water-stable MOFs. For instance, IITKGP-6, a twofold interpenetrated MOF synthesized using this compound, demonstrates remarkable stability in the presence of water. [] This stability makes such MOFs suitable for practical applications where water exposure is inevitable.

Q5: How does the presence of a sulfone group in this compound contribute to CO2 capture in MOFs?

A5: The sulfone group (-SO2) in this compound plays a crucial role in enhancing CO2 capture within MOFs. This polar moiety acts as a binding site for CO2 molecules, facilitating their adsorption. For instance, in IITKGP-12, a moisture-stable Zn-MOF incorporating this compound, Grand Canonical Monte Carlo (GCMC) calculations identified the sulfone group as the primary binding site for CO2. []

Q6: Can indium MOFs containing this compound function as catalysts?

A6: Yes, microporous 2D indium MOFs incorporating this compound, such as (Me2NH2)[In(SBA)2] (where H2SBA represents this compound), have shown catalytic activity in the cycloaddition of carbon dioxide to propylene oxide, producing propylene carbonates. These MOFs, when combined with n-Bu4NBr, effectively catalyze this reaction under mild conditions. []

Q7: How does the choice of metal ion influence the properties of MOFs constructed with this compound?

A7: The choice of metal ion significantly influences the properties of MOFs synthesized using this compound. For example, a comparative study of two Zn(II)-based MOFs, IITKGP-13A and IITKGP-13B, both constructed with this compound but with different N,N′-donor spacers, revealed significant differences in their CO2 uptake capacities. Density functional theory (DFT) calculations attributed these differences to variations in enthalpy change (ΔH) and Gibbs free energy change (ΔG) for CO2 adsorption, influenced by the choice of metal ion. []

Q8: Have computational methods been employed to understand the interaction of CO2 with MOFs containing this compound?

A8: Yes, computational methods, particularly GCMC simulations, have been employed to understand CO2 interaction with this compound-containing MOFs. For example, in IITKGP-12, GCMC simulations revealed that CO2 molecules preferentially bind to the sulfone moieties of this compound within the MOF structure. [] This interaction is primarily governed by the polar nature of the sulfone group, highlighting the potential of computational studies in understanding gas adsorption behavior in MOFs.

Q9: How do structural variations in the diamine component affect the properties of polyamides synthesized with this compound?

A9: Structural modifications in the diamine component significantly influence the properties of polyamides synthesized with this compound. For instance, increasing the chain length or branching in the aliphatic diamine used to synthesize polyamides with this compound leads to a decrease in the polymer melt temperature. [] The introduction of cyclic secondary diamines, instead of straight-chain diamines, results in polyamides with higher melting points. []

Q10: How does the flexibility of spacer ligands affect iodine adsorption in nickel(II) coordination polymers containing this compound?

A10: The flexibility of spacer ligands plays a crucial role in the iodine adsorption capacity of nickel(II) coordination polymers incorporating this compound. Research indicates that more flexible spacer ligands facilitate better iodine adsorption. For example, complex 9, incorporating a more flexible spacer ligand, exhibits superior iodine adsorption compared to other complexes in the series, demonstrating the impact of ligand flexibility on iodine uptake in these materials. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.